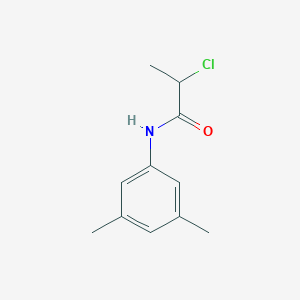

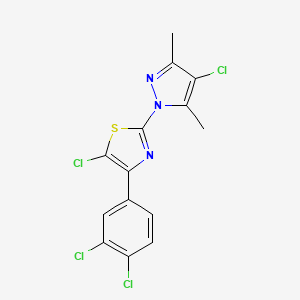

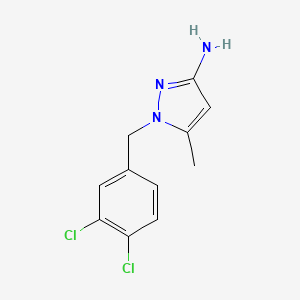

![molecular formula C9H9BrN2 B3039131 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 99512-64-8](/img/structure/B3039131.png)

6-bromo-1,2-dimethyl-1H-benzo[d]imidazole

概要

説明

“6-bromo-1,2-dimethyl-1H-benzo[d]imidazole” is a chemical compound with the CAS Number: 99512-64-8 . It has a molecular weight of 225.09 . The IUPAC name for this compound is 6-bromo-1,2-dimethyl-1H-benzimidazole .

Synthesis Analysis

The synthesis of substituted imidazoles, like our compound, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrN2/c1-6-11-8-4-3-7 (10)5-9 (8)12 (6)2/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is stored at room temperature .科学的研究の応用

Synthesis of Novel Compounds

- 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole is used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. These compounds are synthesized using microwave irradiation in dimethylformamide, followed by oxidation with ceric ammonium nitrate, showing promising yields (Kim, Dao, & Cho, 2018).

Antimycobacterial Activity

- Derivatives of 1H-benzo[d]imidazole, including this compound, have been synthesized and evaluated for their tuberculostatic activity. Some of these derivatives demonstrated excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).

Antitubercular Properties

- A series of 2-(benzylthio)-1H-benzo[d]imidazoles, synthesized using this compound, have shown promising results as in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds demonstrated significant activity against multidrug-resistant strains and exhibited minimal toxicity to human cells (Rambo et al., 2021).

Fungicidal Activity

- Compounds synthesized from this compound have been evaluated for their fungicidal activity. These compounds underwent various reactions to form thiazole derivatives, indicating potential applications in fungicide development (Bashandy et al., 2008).

Biological Screening

- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, a derivative of this compound, has been synthesized and subjected to crystallographic studies and initial biological screening. This indicates its potential for various biological applications (Dziełak et al., 2018).

X-Ray Diffraction Structures

- The x-ray diffraction structures of regioisomers of N-methylated benzimidazole compounds, including derivatives of this compound, have been determined. These structures provide valuable insights for the design of amyloid-avid probes (Morais et al., 2012).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

作用機序

Target of Action

It’s worth noting that imidazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .

Biochemical Pathways

Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

特性

IUPAC Name |

6-bromo-1,2-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPOCWQCTILEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

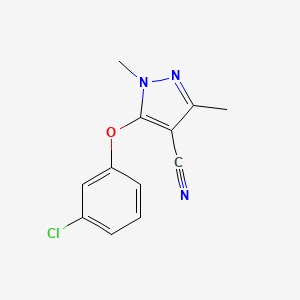

![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

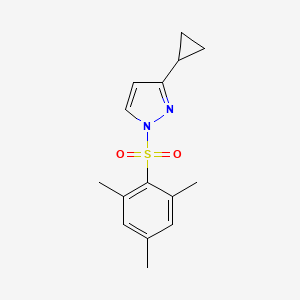

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

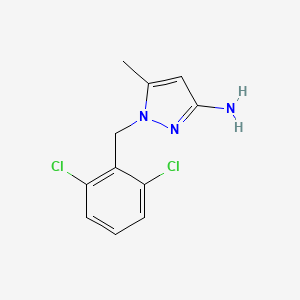

![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)

![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)